molecular formula C14H18BIO2 B13130378 (E)-2-(3-Iodostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

(E)-2-(3-Iodostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13130378
M. Wt: 356.01 g/mol
InChI Key: SKFAUGQVZGLVJR-CMDGGOBGSA-N
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Description

(E)-2-(3-Iodostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a boron atom within a dioxaborolane ring, which is conjugated to a styryl group substituted with an iodine atom. The presence of the iodine atom and the boron-containing ring makes this compound particularly interesting for various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3-Iodostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves a multi-step process. One common method starts with the preparation of the styryl iodide precursor. This can be achieved through the iodination of styrene derivatives using iodine and a suitable oxidizing agent. The resulting iodostyrene is then subjected to a palladium-catalyzed cross-coupling reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction conditions often include the use of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a suitable solvent like tetrahydrofuran.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3-Iodostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Cross-Coupling Reactions: The compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation: The boron atom can be oxidized to form boronic acids or boronate esters.

    Substitution: The iodine atom can be substituted with other nucleophiles through halogen exchange reactions.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Nucleophiles: Such as organolithium or Grignard reagents for substitution reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Boronic Acids: Resulting from oxidation of the boron atom.

    Substituted Styrenes: Formed through halogen exchange reactions.

Scientific Research Applications

(E)-2-(3-Iodostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.

    Material Science: Utilized in the preparation of advanced materials, such as polymers and nanomaterials.

    Chemical Biology: Applied in the study of biological systems through the synthesis of labeled compounds for imaging and tracking.

Mechanism of Action

The mechanism of action of (E)-2-(3-Iodostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions involves the activation of the boron atom and the iodine atom. In cross-coupling reactions, the palladium catalyst facilitates the formation of a palladium-boron intermediate, which then undergoes transmetalation with an organoboron reagent to form the desired product. The iodine atom can participate in oxidative addition reactions, making it a versatile functional group for various transformations.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(3-Bromostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • (E)-2-(3-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • (E)-2-(3-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

(E)-2-(3-Iodostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the iodine atom, which provides distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom is more reactive in oxidative addition reactions, making it a valuable intermediate in various synthetic applications.

Properties

Molecular Formula

C14H18BIO2

Molecular Weight

356.01 g/mol

IUPAC Name

2-[(E)-2-(3-iodophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H18BIO2/c1-13(2)14(3,4)18-15(17-13)9-8-11-6-5-7-12(16)10-11/h5-10H,1-4H3/b9-8+

InChI Key

SKFAUGQVZGLVJR-CMDGGOBGSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC(=CC=C2)I

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=CC=C2)I

Origin of Product

United States

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